N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole ring substituted with a 4-fluorophenyl group and a propionamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzotriazole with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction: The acylated product undergoes nitration followed by reduction to introduce the amino group.
Substitution Reaction: The amino group is then substituted with a 4-fluorophenyl group using a suitable fluorinating agent.
Amidation: Finally, the propionamide moiety is introduced through an amidation reaction with propionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the benzotriazole and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and fluorinating agents for introducing fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the propionamide moiety may facilitate its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the benzotriazole ring.
N-(4-Fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides: Contains a similar fluorophenyl group but with a different core structure.
Uniqueness
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is unique due to the combination of the benzotriazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C15H13FN4O |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C15H13FN4O/c1-2-15(21)17-11-5-8-13-14(9-11)19-20(18-13)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3,(H,17,21) |
InChI Key |
CIZLWGMURPBGJN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)F |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.